Quininib is a small-molecule drug initially identified through a chemical library screen for inhibitors of developmental ocular angiogenesis in zebrafish. [] It belongs to the quininib series, a novel collection of small molecules with anti-angiogenic, anti-vascular permeability, anti-inflammatory, and anti-proliferative activity. [] This series emerged from efforts to enhance the efficacy of the initial quininib hit through medicinal chemistry. [] Quininib's discovery and development have illuminated the potential of cysteinyl leukotriene (CysLT) receptors as therapeutic targets for various diseases. []
While the provided literature does not offer a detailed protocol for quininib synthesis, it highlights the application of medicinal chemistry approaches to develop novel quininib analogs with improved efficacy. [] These approaches likely involve structural modifications of the parent quininib molecule to optimize its pharmacological properties. Further research into synthetic procedures for quininib and its analogs would be beneficial.
Quininib is a novel small-molecule compound classified as a cysteinyl leukotriene receptor 1 and 2 antagonist. It has garnered attention for its potential therapeutic applications, particularly in oncology due to its anti-angiogenic properties. Quininib has been shown to modulate various biological pathways involved in cancer progression, making it a subject of interest in cancer research and treatment.
Quininib is derived from the class of compounds known as styrylquinolines. It is characterized as a potent and selective antagonist for cysteinyl leukotriene receptors, specifically targeting CysLT1 and CysLT2 receptors. The chemical structure of quininib is represented by the molecular formula with a molecular weight of approximately 247.29 g/mol .
Quininib can be synthesized through various chemical methods, although specific synthetic routes are not extensively detailed in the available literature. The synthesis typically involves the formation of the styrylquinoline structure, which may include reactions such as:
Technical details regarding the precise steps and conditions for synthesis are often proprietary or vary between research groups.
The molecular structure of quininib features a quinoline core with a styryl group attached. The compound's structural data includes:
OC1=CC=CC=C1/C=C/C2=NC3=C(C=CC=C3)C=C2
NXNDEWNGCMCWMA-ZRDIBKRKSA-N
Quininib participates in various chemical reactions that are relevant to its biological activity:
Specific reaction mechanisms involving quininib have not been extensively documented but are crucial for understanding its efficacy and safety profile.
Quininib exerts its effects primarily through antagonism of cysteinyl leukotriene receptors. This action leads to several downstream effects:
Quininib has promising applications in scientific research, particularly in the field of oncology:
CAS No.: 7158-70-5
CAS No.: 54992-23-3
CAS No.: 134029-48-4
CAS No.: